(2Z,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide
Overview
Description
(2Z,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a dichlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the dichlorophenyl group through a halogenation reaction. The cyano group is then added via a nucleophilic substitution reaction. The final step involves the formation of the penta-2,4-dienethioamide structure through a series of condensation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2Z,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the furan ring and cyano group.
2,5-Dichlorophenylfuran: Contains the furan ring and dichlorophenyl group but lacks the cyano group.
2-Cyano-5-phenylpenta-2,4-dienethioamide: Similar structure but without the dichlorophenyl group.
Uniqueness
(2Z,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the cyano and dichlorophenyl groups, along with the furan ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2Z,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-4-6-14(18)13(8-11)15-7-5-12(21-15)3-1-2-10(9-19)16(20)22/h1-8H,(H2,20,22)/b3-1+,10-2- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTZIMSTGBXOIG-PGSNLPAFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=CC=C(C#N)C(=S)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/C=C(/C#N)\C(=S)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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